molecular formula C23H22N4O5S2 B2535181 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide CAS No. 941961-21-3

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2535181
CAS No.: 941961-21-3
M. Wt: 498.57
InChI Key: SFMAVRQMPYXYGI-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety via a carbamoylmethyl group and a sulfanyl bridge. While its specific biological activity remains underexplored in the provided evidence, structural analogs suggest possible antimicrobial, antifungal, or anti-inflammatory applications .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-14(28)24-15-2-4-16(5-3-15)25-22(30)13-34-23-27-18(12-33-23)11-21(29)26-17-6-7-19-20(10-17)32-9-8-31-19/h2-7,10,12H,8-9,11,13H2,1H3,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMAVRQMPYXYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with a thiazole derivative. The resulting intermediate is further reacted with 4-acetamidophenyl acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzodioxin ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biochemistry: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxin and thiazole rings may facilitate binding to enzymes or receptors, while the acetamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related molecules, supported by research findings:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity Synthesis Yield Toxicity Profile Reference
Target Compound 1,3-Thiazole 2,3-Dihydro-1,4-benzodioxin carbamoyl, 4-acetamidophenyl Hypothesized antimicrobial/anti-inflammatory Not reported Low hemolysis (predicted) -
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) Benzo[d]thiazole Thiazol-2-ylsulfamoyl, acetamide Undisclosed 20% Not reported
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Sulfonamide 3,5-Dimethylphenyl, benzodioxin Strong antimicrobial, low hemolytic Moderate Low hemolytic activity
N-(Benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide 1,3,4-Thiadiazole Naphthalene, benzodioxin Undisclosed (high lipophilicity inferred) Not reported Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl Anti-exudative (comparable to diclofenac) Variable Not reported

Key Findings

Structural Influence on Activity :

  • The 2,3-dihydro-1,4-benzodioxin moiety (common in the target compound and 7l) correlates with enhanced antimicrobial activity, as seen in compound 7l’s efficacy against bacterial and fungal strains .
  • The 4-acetamidophenyl group in the target compound may improve solubility compared to hydrophobic substituents like naphthalene in the thiadiazole analog .

Synthetic Challenges :

  • Thiazole- and thiadiazole-based compounds often exhibit moderate yields (e.g., 20% for compound 28), likely due to steric hindrance during sulfanyl bridge formation .
  • The target compound’s synthesis may require optimized coupling agents (e.g., EDC/DMAP) to enhance efficiency .

Toxicity and Selectivity :

  • Substituents significantly impact toxicity. For example, compound 7l’s 3,5-dimethylphenyl group reduces hemolysis compared to unsubstituted phenyl analogs . The target compound’s 4-acetamidophenyl group may similarly mitigate cytotoxicity.

Biological Performance :

  • Triazole-based acetamides () demonstrate anti-exudative activity comparable to diclofenac, suggesting the target compound’s sulfanyl-thiazole framework could synergize anti-inflammatory and antimicrobial effects .

Biological Activity

The compound 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a novel synthetic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxin moiety
  • A thiazole ring
  • An acetamide group

This structural diversity contributes to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing benzodioxin structures. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 µg/mL
Compound BE. faecium4 µg/mL
Compound CC. auris8 µg/mL

Findings:

  • Compounds with thiazole and benzodioxin moieties exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • The introduction of specific substituents on the thiazole ring can enhance antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following data illustrates its effects:

Cell LineTreatment ConcentrationViability (%)Statistical Significance
A549 (Lung Cancer)100 µM55.0p < 0.05
Caco-2 (Colorectal)100 µM39.8p < 0.001

Observations:

  • The compound demonstrated selective cytotoxicity towards Caco-2 cells compared to A549 cells, indicating a potential for targeted cancer therapy .
  • Structure-dependent activity suggests that modifications to the thiazole or benzodioxin components can influence anticancer efficacy .

Anti-inflammatory Activity

Preliminary research indicates that compounds similar to this compound may possess anti-inflammatory properties. Mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Key Findings:

  • Compounds within this class have shown the ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory responses .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds:

  • Antimicrobial Efficacy : A study reported that thiazole derivatives showed promising results against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
  • Anticancer Studies : Research involving various derivatives indicated that specific structural modifications could enhance anticancer activity against colorectal cancer cells while sparing normal cells .
  • Inflammation Models : Experimental models demonstrated that compounds with similar structures reduced inflammation markers significantly compared to controls, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?

  • Methodological Answer : A multi-step synthesis can be designed using sulfonamide intermediates and 2-bromoacetamide derivatives. For example, coupling N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) sulfonamide with 2-bromo-N-(substituted phenyl)acetamides in DMF with lithium hydride as a base (stirred at 25°C for 3–4 hours). Reaction progress is monitored via TLC, followed by precipitation in ice-water and purification by filtration. Structural confirmation requires IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (benzodioxin aromatic protons at δ 6.5–7.0 ppm), and CHN analysis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify amide and sulfonamide functional groups.
  • ¹H-NMR to resolve aromatic protons from the benzodioxin (δ 6.5–7.0 ppm) and acetamide (δ 2.1 ppm for CH₃) moieties.
  • Elemental analysis (CHN) to validate empirical formula compliance (e.g., C, H, N content within ±0.3% of theoretical values).
  • HPLC-MS for purity assessment (>95%) and molecular ion detection .

Q. How can researchers evaluate the α-glucosidase and acetylcholinesterase inhibitory activity of this compound?

  • Methodological Answer : Perform enzyme inhibition assays:

  • α-Glucosidase assay : Incubate the compound with enzyme (0.1 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C. Measure absorbance at 405 nm to calculate IC₅₀ values.
  • Acetylcholinesterase assay : Use Ellman’s method with acetylthiocholine iodide as substrate and DTNB as a chromogen. Compare inhibition rates to donepezil as a positive control .

Advanced Research Questions

Q. How can in silico molecular docking studies elucidate the enzyme inhibitory mechanisms of this compound?

  • Methodological Answer : Dock the compound into α-glucosidase (PDB ID: 1XSI) or acetylcholinesterase (PDB ID: 4EY7) active sites using AutoDock Vina. Parameterize ligand flexibility and solvation effects. Validate binding poses with MD simulations (e.g., GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with Asp349 in α-glucosidase). Compare results to experimental IC₅₀ data to refine docking protocols .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and computational predictions?

  • Methodological Answer :

  • Assay optimization : Vary substrate concentrations (e.g., KM adjustments) or buffer pH to account for enzyme activity shifts.
  • Ligand tautomer/ionization state analysis : Use software like MarvinSketch to predict dominant tautomers at physiological pH. Re-dock these forms to improve correlation with experimental data.
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities for outlier compounds .

Q. How can AI-driven simulation tools optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Integrate COMSOL Multiphysics with AI models to simulate reaction kinetics. For example:

  • Train neural networks on historical data (e.g., temperature, solvent, catalyst effects) to predict optimal DMF/LiH ratios.
  • Use reinforcement learning to iteratively adjust stirring speed and reaction time for maximal yield.
  • Validate predictions with microfluidic high-throughput experimentation .

Q. What methodologies investigate the structure-activity relationship (SAR) of thiazole-containing analogs of this compound?

  • Methodological Answer :

  • Analog synthesis : Replace the thiazole ring with oxazole or pyridine moieties to assess electronic effects.
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity data.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors near the benzodioxin ring) using Discovery Studio .

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